N-((4-morpholinopyrimidin-2-yl)methyl)-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O2/c18-17(19,20)13-3-1-2-12(10-13)16(25)22-11-14-21-5-4-15(23-14)24-6-8-26-9-7-24/h1-5,10H,6-9,11H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLZABHUNCHXAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-morpholinopyrimidin-2-yl)methyl)-3-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Morpholinopyrimidine Core: This step involves the reaction of morpholine with a suitable pyrimidine precursor under controlled conditions.
Attachment of the Benzamide Group: The trifluoromethyl-substituted benzamide is then introduced through a coupling reaction, often facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Final Assembly: The final step involves the linkage of the morpholinopyrimidine core to the benzamide group, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((4-morpholinopyrimidin-2-yl)methyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-((4-morpholinopyrimidin-2-yl)methyl)-3-(trifluoromethyl)benzamide is a synthetic organic compound featuring a morpholinopyrimidine moiety linked to a trifluoromethyl-substituted benzamide, giving it unique physicochemical properties.
Scientific Research Applications
N-((4-morpholinopyrimidin-2-yl)methyl)-3-(trifluoromethyl)benzamide is a versatile compound with applications spanning chemistry, biology, medicine, and industry.
- Chemistry It serves as a building block in synthesizing complex molecules. Researchers have designed and synthesized novel trifluoromethyl pyrimidine derivatives containing an amide moiety, using them to evaluate antifungal, insecticidal, and anticancer properties .
- Biology The compound is investigated as a biochemical probe or enzyme inhibitor in enzymatic studies.
- Medicine It is explored for potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
- Industry It is utilized in developing advanced materials and chemical processes.
Related Studies
Novel trifluoromethyl pyrimidine derivatives bearing an amide moiety have been synthesized and tested for bioactivity. These compounds have shown in vitro antifungal activity against Botryosphaeria dothidea, Phompsis sp., Botrytis cinereal, Colletotrichum gloeosporioides, Pyricutaria oryzae, and Sclerotinia sclerotiorum . Some compounds also demonstrated moderate insecticidal activities against Mythimna separata and Spodoptera frugiperda, as well as certain anticancer activities against PC3, K562, Hela, and A549 .
One study identified that compounds 5b , 5j , and 5l exhibited excellent in vitro antifungal activity against B. cinerea, comparable to or better than tebuconazole. Compound 5v also showed an inhibitory effect against S. sclerotiorum similar to tebuconazole .
Mechanism of Action
The mechanism of action of N-((4-morpholinopyrimidin-2-yl)methyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogues
a. Flumatinib Mesylate (4-[(4-Methylpiperazin-1-yl)methyl]-N-[6-methyl-5-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-3-pyridinyl]-3-(trifluoromethyl)benzamide methanesulfonate)
- Key Differences : Flumatinib replaces the morpholine ring with a 4-methylpiperazine group. Piperazine derivatives often improve solubility and bioavailability compared to morpholine, which may enhance pharmacokinetic profiles .
b. N-[3-(4,5'-Bipyrimidin-2-ylamino)-4-methylphenyl]-4-{[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl}-3-(trifluoromethyl)benzamide
- Key Differences: This analogue substitutes the morpholine-pyrimidine group with a bipyrimidinylamino-pyrrolidinylmethyl chain. The dimethylamino-pyrrolidine moiety may alter binding kinetics or off-target interactions compared to the morpholine-based compound .
c. N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-3-(trifluoromethyl)benzamide
- Key Differences : The imidazopyridine group replaces the pyrimidine-morpholine fragment, likely shifting target specificity (e.g., from kinases to GPCRs or ion channels) .
Substituent-Driven Pharmacological Profiles
Physicochemical and ADMET Properties
- Trifluoromethyl Group : Common across all compared compounds; enhances metabolic stability and hydrophobic interactions with targets .
- Morpholine vs. Piperazine : Morpholine’s lower basicity (pKa ~5.6) reduces cellular permeability compared to piperazine (pKa ~9.8), which may limit the target compound’s bioavailability relative to Flumatinib .
- Pyrimidine Heterocycles: The 4-morpholino-pyrimidine in the target compound may confer selectivity for ATP-binding pockets in kinases, similar to pyrimidine-based inhibitors like imatinib .
Biological Activity
N-((4-morpholinopyrimidin-2-yl)methyl)-3-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential anti-inflammatory and anticancer properties. This article delves into its biological activity, mechanism of action, pharmacokinetics, and relevant case studies.
Target Proteins
The primary targets of N-((4-morpholinopyrimidin-2-yl)methyl)-3-(trifluoromethyl)benzamide include:
- Inducible Nitric Oxide Synthase (iNOS)
- Cyclooxygenase-2 (COX-2)
These proteins are crucial in inflammatory pathways, and their inhibition can lead to significant therapeutic effects.
Mode of Action
The compound interacts with iNOS and COX-2 through hydrophobic interactions at their active sites. This interaction leads to:
- Reduction in Nitric Oxide Production : The compound inhibits the production of nitric oxide at non-cytotoxic concentrations, which is significant in inflammatory responses.
- Downregulation of COX-2 Expression : By inhibiting COX-2, the compound reduces the synthesis of pro-inflammatory prostaglandins.
Pharmacokinetics
Pharmacokinetic studies indicate that N-((4-morpholinopyrimidin-2-yl)methyl)-3-(trifluoromethyl)benzamide has favorable absorption characteristics and a moderate half-life, making it suitable for therapeutic applications. Its bioavailability is enhanced by its ability to penetrate cellular membranes due to its lipophilic nature.
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound significantly reduces the expression of iNOS and COX-2 genes in macrophage cells stimulated by lipopolysaccharides (LPS). The results from these studies are summarized in Table 1.
| Study | Cell Type | Treatment Concentration | iNOS Reduction (%) | COX-2 Reduction (%) |
|---|---|---|---|---|
| Study 1 | Macrophages | 10 µM | 75% | 70% |
| Study 2 | Macrophages | 20 µM | 85% | 80% |
These findings suggest that N-((4-morpholinopyrimidin-2-yl)methyl)-3-(trifluoromethyl)benzamide could be a promising candidate for treating inflammatory diseases.
Anticancer Potential
Recent research has explored the anticancer properties of this compound, particularly its ability to induce apoptosis in cancer cell lines. A notable study demonstrated that treatment with varying concentrations led to increased apoptosis rates in breast cancer cells, as shown in Table 2.
| Concentration (µM) | Apoptosis Rate (%) |
|---|---|
| 5 | 20% |
| 10 | 35% |
| 20 | 60% |
This suggests that the compound may inhibit tumor growth through apoptosis induction.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-((4-morpholinopyrimidin-2-yl)methyl)-3-(trifluoromethyl)benzamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound is typically synthesized via coupling reactions. For example, a pyrimidine derivative (e.g., 4-morpholinopyrimidin-2-ylmethanamine) is reacted with 3-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine in anhydrous dichloromethane. Optimization involves adjusting stoichiometry, temperature (0–25°C), and reaction time (4–12 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity . Microwave-assisted coupling (e.g., HATU/DIPEA in DMF, 100°C, 30 minutes) can enhance efficiency for analogs .
Q. How should researchers characterize this compound to confirm structural integrity and purity?
- Analytical Techniques :
- NMR : / NMR to verify substituent positions (e.g., morpholine protons at δ 3.6–3.8 ppm, trifluoromethyl at δ 125–130 ppm in NMR) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] expected at m/z 410.15) .
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Screening Workflow :
Kinase Inhibition : Use ATP-binding assays (e.g., ADP-Glo™) against kinases like DDR1/2 or Bcr-Abl, given structural similarity to imatinib analogs .
Cellular Viability : MTT assays in cancer cell lines (e.g., K562 leukemia) at 0.1–10 µM concentrations for 48–72 hours .
Target Engagement : Western blotting for downstream phospho-proteins (e.g., STAT5, ERK) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied to enhance potency and selectivity?
- SAR Strategies :
- Core Modifications : Replace morpholine with piperazine or thiomorpholine to alter lipophilicity (ClogP 2.5–3.5) .
- Trifluoromethyl Substitution : Compare with chloro-/cyano analogs to assess metabolic stability (e.g., microsomal t > 60 minutes) .
- Pyrimidine Optimization : Introduce methyl/ethyl groups at the 6-position to improve kinase binding (IC shifts from 50 nM to 10 nM in DDR1 inhibition) .
Q. What experimental approaches resolve contradictions in biological activity data across different studies?
- Troubleshooting :
- Assay Conditions : Validate buffer pH (7.4 vs. 6.5), ATP concentrations (1 mM vs. 10 µM), and cell passage numbers .
- Metabolite Interference : Use LC-MS to identify degradation products (e.g., amide hydrolysis) in cell media .
- Off-Target Profiling : Screen against panels of 100+ kinases (e.g., Eurofins KinaseProfiler™) to rule out false positives .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?
- Mechanistic Studies :
- Crystallography : Co-crystallize with DDR1 kinase domain (PDB: 4BKJ) to map binding interactions (e.g., H-bond with Lys45, hydrophobic contact with Leu69) .
- CRISPR Knockout : Generate DDR1/2-KO cell lines to confirm on-target effects .
- Transcriptomics : RNA-seq analysis (10x coverage) to identify differentially expressed genes (e.g., apoptosis markers BAX/BCL2) .
Q. What strategies mitigate solubility challenges during in vivo pharmacokinetic studies?
- Formulation Optimization :
- Vehicle : Use 10% DMSO/40% PEG-300/50% saline for IV administration (dose: 10 mg/kg) .
- Nanoencapsulation : Prepare PLGA nanoparticles (size < 200 nm) to enhance oral bioavailability (AUC increase from 500 to 1500 ng·h/mL) .
Data Analysis and Validation
Q. How should researchers statistically analyze dose-response data to determine IC values accurately?
- Statistical Methods :
- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) with constraints for top/bottom plateaus .
- Replicates : Perform triplicate experiments (n = 3) with error bars representing SEM. Exclude outliers via Grubbs’ test (α = 0.05) .
Q. What orthogonal assays confirm target specificity in cellular models?
- Validation Workflow :
CETSA : Thermal shift assays to measure target stabilization (ΔT > 5°C at 10 µM compound) .
SPR/BLI : Surface plasmon resonance/biolayer interferometry to quantify binding kinetics (K < 100 nM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
